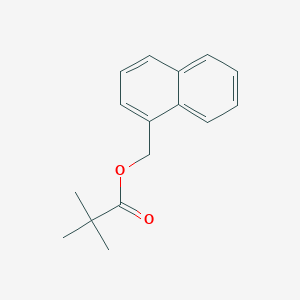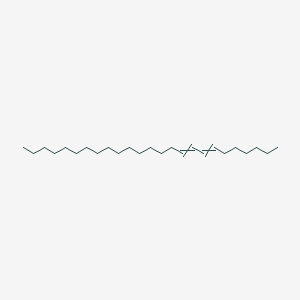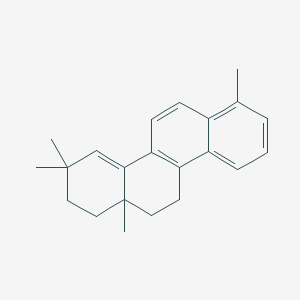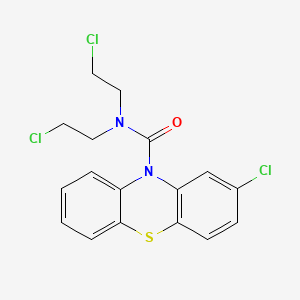
Pentadecan-1-ol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecan-1-ol, also known as 1-pentadecanol or pentadecyl alcohol, is a long-chain fatty alcohol with the chemical formula C15H32O. At room temperature, it appears as a white, flaky solid. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds can undergo various chemical reactions to form different products, such as esters and sulfates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecan-1-ol can be synthesized through the reduction of pentadecanoic acid or its derivatives. One common method involves the reduction of pentadecanoic acid ethyl ester using lithium aluminum hydride (LiAlH4) as a reducing agent .
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO2) to sulfur trioxide (SO3), followed by the absorption of SO3 in water to form sulfuric acid .
Industrial Production Methods
In industrial settings, pentadecan-1-ol is often derived from natural sources such as myrrh and frankincense essential oils. It can also be produced via the hydrogenation of fatty acids or fatty acid methyl esters .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecan-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecanoic acid.
Reduction: It can be reduced to form pentadecane.
Substitution: It can react with halogens to form halogenated derivatives.
Sulfuric acid acts as a catalyst in many reactions, including the esterification of pentadecan-1-ol to form esters. For example, the reaction of pentadecan-1-ol with acetic acid in the presence of sulfuric acid produces pentadecyl acetate .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Pentadecanoic acid.
Reduction: Pentadecane.
Substitution: Halogenated pentadecanes.
Wissenschaftliche Forschungsanwendungen
Pentadecan-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of surfactants and lubricants.
Biology: Studied for their role in cell membrane structure and function.
Medicine: Investigated for their potential antimicrobial and anti-inflammatory properties.
Industry: Used in the production of cosmetics, detergents, and plasticizers.
Wirkmechanismus
The mechanism of action of pentadecan-1-ol involves its interaction with cell membranes, where it can disrupt lipid bilayers and affect membrane fluidity. This disruption can lead to changes in cell signaling and function .
Sulfuric acid acts as a strong acid and dehydrating agent, facilitating various chemical reactions by donating protons (H+) and removing water molecules. It can also act as an oxidizing agent under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nonanol: A shorter-chain fatty alcohol with similar properties but lower boiling and melting points.
1-Undecanol: Another long-chain fatty alcohol with similar uses in surfactant and lubricant synthesis.
1-Tridecanol: Similar in structure and applications but with a shorter carbon chain.
Uniqueness
Pentadecan-1-ol is unique due to its longer carbon chain, which imparts different physical properties such as higher melting and boiling points compared to shorter-chain alcohols. This makes it particularly useful in applications requiring higher thermal stability .
Eigenschaften
CAS-Nummer |
66186-20-7 |
|---|---|
Molekularformel |
C30H66O6S |
Molekulargewicht |
554.9 g/mol |
IUPAC-Name |
pentadecan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C15H32O.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-5(2,3)4/h2*16H,2-15H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LBHMACPCMMBTLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCO.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





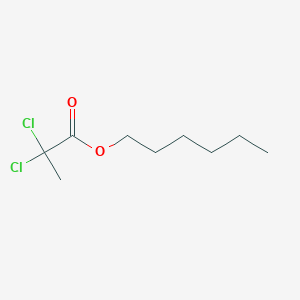

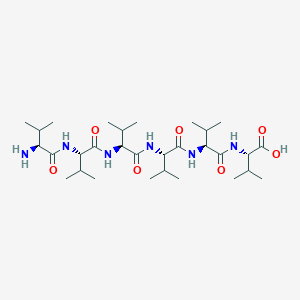


![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
